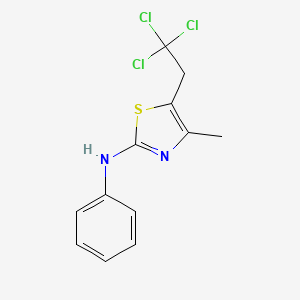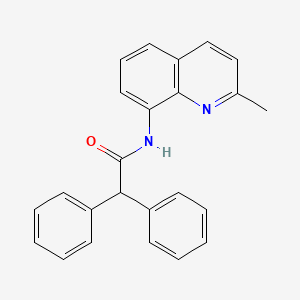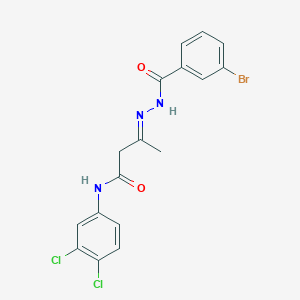
4-methyl-N-phenyl-5-(2,2,2-trichloroethyl)-1,3-thiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-N-phenyl-5-(2,2,2-trichloroethyl)-1,3-thiazol-2-amine is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a phenyl group, a trichloroethyl group, and a methyl group attached to the thiazole ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-phenyl-5-(2,2,2-trichloroethyl)-1,3-thiazol-2-amine typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Trichloroethyl Group: The trichloroethyl group can be introduced via nucleophilic substitution reactions.
N-Phenylation: The phenyl group can be introduced through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the sulfur atom in the thiazole ring.
Reduction: Reduction reactions could target the trichloroethyl group, potentially converting it to a less chlorinated derivative.
Substitution: The phenyl group and the trichloroethyl group can participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce dechlorinated derivatives.
科学研究应用
4-methyl-N-phenyl-5-(2,2,2-trichloroethyl)-1,3-thiazol-2-amine may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible applications in drug development, particularly if it exhibits biological activity.
Industry: Use as an intermediate in the production of agrochemicals or pharmaceuticals.
作用机制
The mechanism of action for this compound would depend on its specific interactions with biological targets. Generally, thiazole derivatives can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The trichloroethyl group might enhance the compound’s lipophilicity, aiding in membrane permeability.
相似化合物的比较
Similar Compounds
4-methyl-5-(2,2,2-trichloroethyl)-1,3-thiazol-2-amine: Lacks the phenyl group.
N-phenyl-5-(2,2,2-trichloroethyl)-1,3-thiazol-2-amine: Lacks the methyl group.
4-methyl-N-phenyl-1,3-thiazol-2-amine: Lacks the trichloroethyl group.
Uniqueness
The presence of all three substituents (methyl, phenyl, and trichloroethyl) in 4-methyl-N-phenyl-5-(2,2,2-trichloroethyl)-1,3-thiazol-2-amine may confer unique chemical and biological properties, such as enhanced reactivity or specific biological activity.
属性
分子式 |
C12H11Cl3N2S |
|---|---|
分子量 |
321.7 g/mol |
IUPAC 名称 |
4-methyl-N-phenyl-5-(2,2,2-trichloroethyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C12H11Cl3N2S/c1-8-10(7-12(13,14)15)18-11(16-8)17-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,16,17) |
InChI 键 |
BHGXNSYNSLZNBW-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC(=N1)NC2=CC=CC=C2)CC(Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(E)-(3-Methoxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B15020130.png)

![N'-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide](/img/structure/B15020136.png)
![N'-[(E)-{4-[(4-Methylphenyl)methoxy]phenyl}methylidene]-2-oxo-2-(pyrrolidin-1-YL)acetohydrazide](/img/structure/B15020141.png)

![Methyl 2-[5-(4-ethoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-amido]benzoate](/img/structure/B15020150.png)
![2-(4-chlorophenoxy)-N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B15020155.png)
![N-[2-(4-fluorophenyl)-6-methyl-2H-benzotriazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B15020156.png)
![2-[(2-chlorobenzyl)sulfanyl]-N'-[(E)-(3-ethoxy-4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B15020165.png)

![Terephthalaldehyde 1,4-bis[4-morpholino-6-(4-toluidino)-1,3,5-triazin-2-yl]dihydrazone](/img/structure/B15020173.png)
![2-(2-methyl-4-nitrophenyl)-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B15020175.png)
![2-hydroxy-5-[3-hydroxy-5-(4-nitrophenyl)-2-oxo-4-(phenylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B15020190.png)
![2-{[3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-N-(4-iodophenyl)acetamide](/img/structure/B15020192.png)
